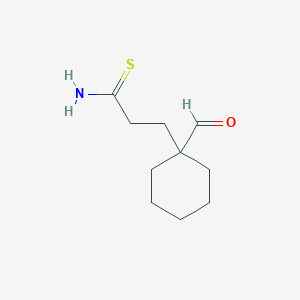
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom on a propyl chain and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene followed by fluorination. The bromination typically uses bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH_4) for reduction.
Major Products:
Substitution: Formation of 1-(2-methylpropyl)-2-fluorobenzene.
Oxidation: Formation of this compound alcohol.
Reduction: Formation of 1-(2-methylpropyl)-2-fluorobenzene.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
1-(3-Bromo-2-methylpropyl)-benzene: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
1-(3-Chloro-2-methylpropyl)-2-fluorobenzene:
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene: The position of the fluorine atom on the benzene ring affects the compound’s chemical behavior.
Uniqueness: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
GBYNDVJSJDKZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)

![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)


![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)

![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
